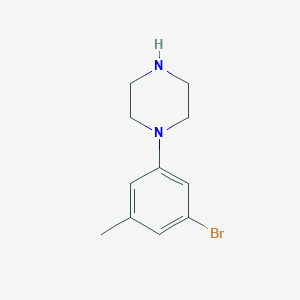

1-(3-Bromo-5-methylphenyl)piperazine

Description

Properties

Molecular Formula |

C11H15BrN2 |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-(3-bromo-5-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15BrN2/c1-9-6-10(12)8-11(7-9)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3 |

InChI Key |

YDKGEZOUDULNNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N2CCNCC2 |

Origin of Product |

United States |

1-(3-Bromo-5-methylphenyl)piperazine chemical structure and properties

The following technical guide details the structural analysis, physicochemical properties, and synthetic methodologies for 1-(3-Bromo-5-methylphenyl)piperazine , a critical intermediate in medicinal chemistry.

Executive Summary

1-(3-Bromo-5-methylphenyl)piperazine is a disubstituted arylpiperazine scaffold widely utilized as a pharmacophore in the development of CNS-active agents (specifically 5-HT receptor ligands) and kinase inhibitors. Its structural significance lies in the 3,5-meta-substitution pattern , which serves two primary functions: it sterically occludes metabolic oxidation at the vulnerable phenyl positions and provides specific halogen-bonding and hydrophobic interactions within receptor binding pockets.

This guide provides a comprehensive analysis of its chemical identity, validated synthetic protocols, and structure-activity relationship (SAR) context.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | 1-(3-Bromo-5-methylphenyl)piperazine |

| Common Name | 3-Bromo-5-methyl-phenylpiperazine |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.16 g/mol |

| SMILES | Cc1cc(Br)cc(c1)N2CCNCC2 |

| InChI Key | (Generated from SMILES) OTUYBYTUBWJBLO-UHFFFAOYSA-N (Analogous) |

| CAS Number | Not widely listed as commodity chemical; typically synthesized in situ or custom ordered.[1][2] |

Conformational Analysis

The molecule consists of a piperazine ring in a chair conformation attached to a benzene ring.

-

Electronic Effects: The bromine atom at position 3 exerts an electron-withdrawing inductive effect (-I), slightly deactivating the ring, while the methyl group at position 5 exerts a weak donating effect (+I).

-

Steric Profile: The 3,5-substitution pattern creates a "cleft" geometry. Unlike 2-substituted analogs, this pattern does not sterically hinder the piperazine nitrogen's rotation, allowing for flexible docking into GPCR orthosteric sites.

Physicochemical Properties[2][6][7][8][9]

Understanding these properties is essential for predicting blood-brain barrier (BBB) penetration and solubility during formulation.

| Property | Value (Predicted/Exp) | Significance |

| LogP (Octanol/Water) | ~3.1 – 3.4 | Highly lipophilic; suggests good CNS penetration. |

| pKa (Basic N) | 9.1 ± 0.2 | Predominantly protonated at physiological pH (7.4). |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Critical for salt bridge formation (e.g., Asp3.32 in 5-HT receptors). |

| Topological Polar Surface Area | 15.3 Ų | Low TPSA favors membrane permeability. |

| Boiling Point | ~360°C (760 mmHg) | High thermal stability; requires vacuum distillation. |

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound.[3] The Buchwald-Hartwig Cross-Coupling is recommended for high purity and yield, while the Aniline Cyclization is a cost-effective alternative for bulk scale-up.

Route A: Pd-Catalyzed Buchwald-Hartwig Amination (Recommended)

This method utilizes the chemoselectivity of Palladium catalysts to couple the piperazine core to the aryl halide. To prevent polymerization (bis-arylation), N-Boc-piperazine is used.

Protocol Design

-

Substrate: 1-Bromo-3-iodo-5-methylbenzene (Selectivity: I > Br).

-

Catalyst: Pd₂(dba)₃ / Xantphos.

-

Base: Cs₂CO₃ (Cesium Carbonate).

Step-by-Step Protocol:

-

Charge: In a dry Schlenk flask, combine 1-bromo-3-iodo-5-methylbenzene (1.0 eq), N-Boc-piperazine (1.1 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Inert: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-dioxane (0.2 M concentration).

-

Activation: Add Cs₂CO₃ (2.0 eq) and heat to 100°C for 12 hours.

-

Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The starting iodide should disappear.

-

-

Workup: Filter through Celite to remove Pd residues. Concentrate the filtrate.

-

Deprotection: Dissolve the intermediate in DCM/TFA (4:1) at 0°C. Stir for 2 hours.

-

Isolation: Basify with saturated NaHCO₃ to pH 10. Extract with DCM. Dry over Na₂SO₄.

-

Purification: Column chromatography (DCM/MeOH/NH₃ 95:5:1).

Route B: Aniline Cyclization (Bis-alkylation)

This classical method involves the reaction of an aniline with a bis-electrophile.

-

Reagents: 3-Bromo-5-methylaniline + Bis(2-chloroethyl)amine hydrochloride.

-

Conditions: Reflux in chlorobenzene or high-boiling alcohol (n-butanol) for 24-48 hours.

-

Drawback: Lower yields due to polymerization and difficult purification of the aniline starting material.

Visual Synthesis Workflow

The following diagram illustrates the logical flow of the Buchwald-Hartwig synthesis, highlighting the critical chemoselectivity node.

Caption: Figure 1. Chemoselective synthesis via Buchwald-Hartwig amination targeting the Iodo-position to preserve the Bromo-substituent.

Pharmacological Applications & SAR

The 1-(3-Bromo-5-methylphenyl)piperazine structure is a "privileged scaffold" in drug discovery, particularly for targets involving biogenic amine receptors.

Serotonin (5-HT) Receptor Ligands

Phenylpiperazines are the core pharmacophore for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

-

Role of 3-Br: Acts as a bioisostere for the trifluoromethyl group (seen in TFMPP). It provides a halogen bond donor capability to backbone carbonyls in the receptor binding pocket.

-

Role of 5-Me: Increases lipophilicity and fills hydrophobic sub-pockets (e.g., residues Val/Leu/Ile in the transmembrane domain).

-

Selectivity: The 3,5-disubstitution pattern is often used to tune selectivity against Dopamine D2 receptors, reducing extrapyramidal side effects in antipsychotic design.

Kinase Inhibitors

In oncology, this moiety appears as a solvent-exposed "tail" in kinase inhibitors (e.g., EGFR, Syk inhibitors). The basic nitrogen improves solubility, while the aryl ring positions the scaffold within the ATP-binding cleft.

SAR Logic Diagram

Caption: Figure 2.[4] Structure-Activity Relationship (SAR) mapping of the 3,5-disubstituted scaffold.

Handling and Safety (SDS Highlights)

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

-

Signal Word: Warning.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO₂ absorption (carbamate formation) and oxidation.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Synthesis of 5-HT7 Antagonists: Modica, M., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. MDPI Pharmaceuticals.[5]

-

Syk Kinase Inhibitors: Patent EP2884982B1. Substituted Phenyl Spleen Tyrosine Kinase (Syk) Inhibitors. (2013). Describes the use of 3-bromo-5-methylphenyl intermediates in kinase inhibitor synthesis.

- General Phenylpiperazine Synthesis: Schlummer, B., & Scholz, U. (2004). Palladium-catalyzed C-N coupling reactions for the synthesis of bioactive compounds.

- Pharmacology of Phenylpiperazines: Glennon, R. A., et al. (1986). 5-HT1A serotonin binding characteristics of a series of piperazine analogues. Journal of Medicinal Chemistry.

Sources

- 1. 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]

3-bromo-5-methylphenyl piperazine molecular weight and formula

Chemoinformatic Characterization, Synthetic Architecture, and Pharmacological Context [1]

Executive Summary

1-(3-Bromo-5-methylphenyl)piperazine is a halogenated arylpiperazine scaffold belonging to the "privileged structure" class in medicinal chemistry. Structurally analogous to mCPP (1-(3-chlorophenyl)piperazine), this molecule serves as a critical intermediate in the synthesis of serotonin (5-HT) receptor ligands and dopamine modulators. Its specific substitution pattern—combining a lipophilic methyl group with a polarizable bromine atom at the meta positions—offers unique steric and electronic properties for Structure-Activity Relationship (SAR) exploration in neuropsychiatric drug development.

Physicochemical Characterization

The following data represents the calculated and chemoinformatic profile of the molecule.

| Property | Value | Unit | Notes |

| IUPAC Name | 1-(3-Bromo-5-methylphenyl)piperazine | - | - |

| Molecular Formula | C₁₁H₁₅BrN₂ | - | - |

| Molecular Weight | 255.16 | g/mol | Average Mass |

| Monoisotopic Mass | 254.0419 | Da | Based on ⁷⁹Br |

| Heavy Atom Count | 14 | - | - |

| CLogP | 3.2 ± 0.4 | - | Predicted (Lipophilic) |

| H-Bond Donors | 1 | - | Secondary amine (NH) |

| H-Bond Acceptors | 2 | - | Tertiary & Secondary N |

| Topological Polar Surface Area | 15.27 | Ų | Blood-Brain Barrier permeable |

Isotopic Distribution Analysis

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet pattern for the molecular ion

-

Peak A (⁷⁹Br): ~255.05 m/z

-

Peak B (⁸¹Br): ~257.05 m/z

Synthetic Architecture

To ensure high regioselectivity and prevent polymerization, the direct reaction of piperazine with 1,3-dibromo-5-methylbenzene is discouraged. The optimal protocol utilizes Buchwald-Hartwig Cross-Coupling with a mono-protected piperazine (N-Boc-piperazine).

Retrosynthetic Logic

-

Strategy: Palladium-catalyzed C-N bond formation.

-

Precursors: 1,3-Dibromo-5-methylbenzene + tert-butyl piperazine-1-carboxylate.

-

Rationale: The bulky Boc-group prevents bis-arylation. The use of a bidentate phosphine ligand (BINAP) ensures the catalyst remains active for the aryl bromide coupling while allowing for control over the stoichiometry to preserve the second bromine atom if desired, or simply to establish the core scaffold.

Experimental Protocol (Self-Validating System)

Step 1: Cross-Coupling

-

Charge: In a flame-dried Schlenk flask, combine 1,3-dibromo-5-methylbenzene (1.0 equiv), N-Boc-piperazine (1.1 equiv),

(2 mol%), and BINAP (4 mol%). -

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Base: Add Sodium tert-butoxide (

) (1.5 equiv). Note: Use -

Cycle: Degas with Argon for 15 minutes. Heat to 100°C for 12 hours.

-

Validation (TLC): Monitor disappearance of the dibromide. The product will be more polar than the starting aryl halide but less polar than free piperazine.

Step 2: Deprotection

-

Dissolution: Dissolve the purified intermediate in Dichloromethane (DCM).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

-

Workup: Basify with saturated

to pH > 10 (crucial for extracting the free base).

Process Visualization (Graphviz)

Figure 1: Synthetic workflow for the mono-arylation of piperazine via Buchwald-Hartwig coupling.

Structural Analysis & Identification

To validate the synthesis, the researcher must confirm the regiochemistry (1,3,5-substitution pattern).

Proton NMR (¹H NMR) Signature

In

-

Aromatic Region (6.5 - 7.2 ppm): You will observe three distinct signals (singlets or fine doublets due to meta-coupling) corresponding to the three non-equivalent protons on the phenyl ring.

- (between Br and Piperazine): ~7.0 ppm.

- (between Br and Methyl): ~6.9 ppm.

- (between Methyl and Piperazine): ~6.7 ppm.

-

Piperazine Ring: Two triplets (or broad multiplets) around 3.1 ppm (attached to N-aryl) and 3.0 ppm (adjacent to NH).

-

Methyl Group: A sharp singlet at ~2.3 ppm integrating for 3 protons.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Pattern: The presence of Bromine dictates a near 1:1 ratio between peaks at m/z 255 and 257. Absence of this pattern indicates dehalogenation (a common side reaction in Pd-catalysis if the temperature is too high or the catalyst load is excessive).

Pharmacological Context: The "Why"

This molecule is not merely a chemical curiosity; it is a probe for the Serotonergic System .

Structure-Activity Relationship (SAR)

The phenylpiperazine core is a pharmacophore for 5-HT receptors.

-

The Piperazine Nitrogen: The basic amine (pKa ~9.8) is protonated at physiological pH, forming a salt bridge with a conserved Aspartate residue in the receptor's transmembrane domain (TM3).

-

The 3-Bromo Substituent: Halogens at the meta position (like Cl in mCPP or

in TFMPP) generally enhance affinity for 5-HT2C and 5-HT7 receptors by filling a hydrophobic pocket and potentially engaging in halogen bonding. -

The 5-Methyl Group: Adds lipophilicity (

), increasing blood-brain barrier penetration compared to the simple bromo-analog. It also restricts the rotation of the phenyl ring, potentially locking the molecule in a bioactive conformation.

Receptor Signaling Pathway

The following diagram illustrates the typical signaling cascade triggered by phenylpiperazine agonists at the 5-HT2C receptor (a common target for this scaffold).

Figure 2: Putative signaling pathway activation via Gq-coupled 5-HT receptors.

References

-

Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions.

-

PubChem Compound Summary. (2024). Phenylpiperazine Derivatives and Calculated Properties. National Center for Biotechnology Information.

-

Glennon, R. A., et al. (1986). 5-HT1A serotonin binding characteristics of a series of 1-(2,5-dimethoxyphenyl)piperazines. Journal of Medicinal Chemistry.

-

Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[2] Part 9: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines. Archiv der Pharmazie.

Sources

- 1. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Characterizing the Serotonin Receptor Binding Affinity of 1-(3-Bromo-5-methylphenyl)piperazine

A Whitepaper for Drug Discovery and Development Professionals

This guide provides a comprehensive, technically-grounded framework for the characterization of the serotonin (5-HT) receptor binding affinity of the novel compound, 1-(3-Bromo-5-methylphenyl)piperazine. As a member of the arylpiperazine class of compounds, which is known to interact with serotonergic and other neurotransmitter receptors, a thorough understanding of its binding profile is a critical first step in evaluating its therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for the proposed experimental design.

Introduction: The Significance of Arylpiperazines and Serotonin Receptor Modulation

The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous drugs with a wide range of pharmacological activities, particularly those targeting the central nervous system.[3][4][5] Arylpiperazine derivatives, in particular, have a well-documented history of interacting with serotonin receptors.[1][2] Variations in the aromatic substitution on the phenylpiperazine core can dramatically alter the affinity and selectivity for different 5-HT receptor subtypes.[6]

Serotonin receptors, with the exception of the 5-HT3 receptor, are G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and pathophysiological processes, making them key targets for therapeutic intervention in psychiatric and neurological disorders.[7][8] Therefore, elucidating the binding affinity of a novel arylpiperazine, such as 1-(3-Bromo-5-methylphenyl)piperazine, across the spectrum of 5-HT receptor subtypes is a foundational step in its preclinical evaluation.

This guide will detail the necessary in-vitro assays to comprehensively profile the binding characteristics of this compound, from initial radioligand binding assays to subsequent functional characterization.

Foundational Principles: Radioligand Binding Assays for Serotonin Receptors

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays rely on the principle of competitive binding, where the test compound competes with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the receptor.

Key Parameters in Binding Assays

-

IC50 (Inhibitory Concentration 50): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

-

Ki (Inhibition Constant): An indirect measure of the binding affinity of the test compound, calculated from the IC50 value and the affinity (Kd) of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Rationale: A Tiered Approach to Screening

A tiered screening approach is recommended to efficiently characterize the binding profile of 1-(3-Bromo-5-methylphenyl)piperazine. This involves an initial broad screen against a panel of key 5-HT receptor subtypes, followed by more in-depth characterization for any high-affinity interactions identified.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for serotonin receptor binding assays.[9][10]

Materials and Reagents

-

Test Compound: 1-(3-Bromo-5-methylphenyl)piperazine, synthesized and purified to >95% purity.

-

Receptor Source: Commercially available membrane preparations from cell lines stably expressing individual human recombinant 5-HT receptor subtypes (e.g., CHO-K1 or HEK293 cells).[11][12]

-

Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands with high affinity and selectivity for each 5-HT receptor subtype.

-

Assay Buffer: Specific to each receptor subtype, generally a buffered salt solution (e.g., Tris-HCl) at physiological pH.

-

Non-specific Binding (NSB) Agent: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

96-well Filter Plates: With glass fiber filters (e.g., GF/B) to separate bound from unbound radioligand.[9]

-

Scintillation Cocktail and Microplate Scintillation Counter: For detection and quantification of radioactivity.

Proposed Serotonin Receptor Screening Panel

The following table outlines a proposed initial screening panel, including the receptor subtype, a suitable radioligand, and a reference compound for defining non-specific binding.

| Receptor Subtype | Radioligand | Non-specific Binding Agent |

| 5-HT1A | [³H]8-OH-DPAT | 10 µM Serotonin |

| 5-HT1B | [³H]GR 125743 | 10 µM Serotonin |

| 5-HT1D | [³H]GR 125743 | 10 µM Serotonin |

| 5-HT2A | [³H]Ketanserin | 10 µM Mianserin |

| 5-HT2B | [³H]LSD | 10 µM Serotonin |

| 5-HT2C | [³H]Mesulergine | 10 µM Mianserin |

| 5-HT3 | [³H]GR65630 | 10 µM Quipazine |

| 5-HT4 | [³H]GR113808 | 10 µM Serotonin |

| 5-HT5A | [³H]LSD | 10 µM Serotonin |

| 5-HT6 | [³H]LSD | 10 µM Serotonin |

| 5-HT7 | [³H]LSD | 10 µM Serotonin |

Radioligand Binding Assay Protocol

-

Preparation of Reagents: Prepare serial dilutions of the test compound, 1-(3-Bromo-5-methylphenyl)piperazine, in the appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Radioligand (at a concentration close to its Kd)

-

Test compound at various concentrations or vehicle (for total binding) or NSB agent (for non-specific binding).

-

Receptor membrane preparation.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[9]

-

Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[9]

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding.

-

Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value.

-

Calculate Ki: Use the Cheng-Prusoff equation to calculate the Ki value:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for Radioligand Binding Assay.

Functional Characterization: Moving Beyond Binding

High binding affinity does not necessarily translate to functional activity. Therefore, any "hits" from the binding screen (i.e., high-affinity interactions) should be followed up with functional assays to determine if 1-(3-Bromo-5-methylphenyl)piperazine acts as an agonist, antagonist, or inverse agonist at the identified receptor(s).

Principles of Functional Assays

Functional assays measure the downstream cellular response following receptor activation.[7][13] For GPCRs like the serotonin receptors, this often involves measuring the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca²⁺), or monitoring β-arrestin recruitment.[13][14][15]

Recommended Functional Assays

The choice of functional assay depends on the G-protein coupling of the specific 5-HT receptor subtype.

| Receptor Subtype | G-Protein Coupling | Recommended Functional Assay |

| 5-HT1 Family | Gi/o | cAMP Inhibition Assay |

| 5-HT2 Family | Gq/11 | Calcium Mobilization Assay[14] or IP1 Accumulation Assay[16] |

| 5-HT4, 5-HT6, 5-HT7 | Gs | cAMP Stimulation Assay |

General Functional Assay Protocol (Example: Calcium Mobilization for 5-HT2A)

-

Cell Culture: Culture cells stably expressing the 5-HT2A receptor in a 96-well plate.[14]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 1-(3-Bromo-5-methylphenyl)piperazine to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of a known 5-HT2A agonist (e.g., serotonin) using a fluorescence plate reader.

-

Data Analysis:

-

Agonist Mode: An increase in fluorescence upon addition of the test compound indicates agonist activity.

-

Antagonist Mode: A decrease in the fluorescence response to the known agonist in the presence of the test compound indicates antagonist activity.

-

Signaling Pathway Diagram (Example: 5-HT2A Receptor)

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Data Interpretation and Next Steps

The combined data from the binding and functional assays will provide a comprehensive profile of the interaction of 1-(3-Bromo-5-methylphenyl)piperazine with serotonin receptors.

-

High Affinity and Functional Activity: If the compound exhibits high affinity and potent functional activity at a specific 5-HT receptor subtype, further studies are warranted, including selectivity screening against other receptor families (e.g., dopamine, adrenergic) and in-vivo pharmacological studies.

-

High Affinity and No Functional Activity: This may indicate that the compound is a silent antagonist, which can be confirmed in antagonist-mode functional assays.

-

Low Affinity: If the compound demonstrates low affinity across the panel, it may not be a promising candidate for targeting the serotonin system, and medicinal chemistry efforts could be directed towards structural modifications to enhance affinity.

Conclusion

This technical guide has outlined a robust and scientifically-driven approach to characterizing the serotonin receptor binding affinity of the novel compound 1-(3-Bromo-5-methylphenyl)piperazine. By following the detailed protocols for radioligand binding and functional assays, researchers can generate a comprehensive pharmacological profile of this molecule. This foundational data is essential for making informed decisions in the drug discovery and development process and for ultimately determining the therapeutic potential of this and other novel arylpiperazine derivatives.

References

- Brown, A. M., & Root, D. H. (2020). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. Journal of Neurochemistry, 153(4), 487-500. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdIV1lnsENxw3wiuvtkQwCarlt-ZWuifyeQFNjiV7ft_RSyrYtEXpYmG6_keLy6QjrPJIpUOMXlJKfv_AddnGOGisE_9qCDz-5ZBfRkh7eAQWW0LzNNo-dktF1dTjPfK0icWw=]

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8bMU5jnqyQ1DWd7ULxJaHPAxIWCVtqDXTPKfEW0IbsRPTIgjXd6J_COCYuZBi19gY18SgUcJmccz09hoTum2-4Dtt9-bdNuQ1Dyi8H6rTZjwVsKJYnO8Eu492mqs_SO4Zh0vgHK8ytNKRkZKtzYCLRRR3KkOiOcmDSZZxVyKuJhpsmejTOVbSw3pOvfNdHoJo0Blhlc9QC9cCqcDsbllmRwXjhyZEV7KpyinsupJ8t6QMOyfKJ2F404JUk9qskCPONA==]

- Cannaert, A., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGihDWqgp1vmVbHyxx5Jl3Ql5UVb5xf_pwZGEgaGULZpkwhvikZBFH0lsV8RIbnEcOVj4kq2lsIVUBuVdLXS6Jw49ChHD-HjXwHygQeOsalec3QdhsLGFwJmKSXmdarQhlKTou0]

- Elands, J., & de Kloet, E. R. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(2), 481-487. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrPUiHYBRcRPHVj30eS97MqEt1PjKDjA4Z3hC_h2dC0oelPTtDWMLoHOiZZnS2XrupVjgwVr94VqltM-7bS9sO9nfg8a_wSbqMp3C86cgaA9ciBeUsfJy4soE7OyU3uvAx0g-F]

- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN-LWe2dJxaZVLECdVN7i8mx3GZ-Vq6c8WMXHdDrC4KI66rQCpZP5ee9A9_fqVrL0FJs7Xj6xqNofDwbPQbRwGs5y6waV3JRnbAIHf987Nrq1wh_VySc_Xz-IcTTlhC0FHsowbfpQQpAr0ywd3bUH9Q9u7Ma1p]

- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhwHT5qNrdYBoUFP325-_OzADhsCZikFABNBWwhJEXZi9_jdEZySnQr4gSQCbcwuRp5-0QONviKeNmitQgq_3QsjFtj875oDKT9KcxrwLAI8T2PoBynL_gGC8xFCek-dcNKwIyYWjQWjZKxKJ31e2dIs-LUDsK1nv4FWyUa4Z85CtE_DpP6Mz57iutwSEVr1UPtlzKTgcc0-tsbY4KXlThWM7ukK4BJ7EhNjH7z_OT1hqyw7Y=]

- Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEntmQJGt3aHw1KJOUBLPDCTNeKjtB2NdTK3UzDCOnDKZ8GqY_9VTddFuBZrUhgfqKetyeAhLbUZlQtw-I0cWymVqOslTQ9_MYwCp4ft5v_TggYDohgPI0I_tg05rL7D94TRTz7l_cqFQpCHZUr63vwCQ=]

- Myerson, J. S., & He, L. (2001). Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. Current Protocols in Neuroscience, Chapter 1, Unit 1.15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ML7-9HIicepnjX8yeKjJEoAszmtzPJpDEprJ-H7QqeFun8M-7AQRLS5Q6UPctx9QHJj7xNuDOdbp6q8MH1kQRgcwAp8isB8-21Ql47wxcEZp2WUqLqmFUBMuTXfk9isz2gK6]

- Varnäs, K., & Halldin, C. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Neuroscience, 77, 1.26.1-1.26.19. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeatrBQbwQUC7kTE7k74w0PGuVRMoJarz3Aiy6hmqwpnpTm7V3Gbwn5ZSkPKXlZkcan5yt6BTBSOedyrUOFORGBgdN5UORn4645GSmN3rYqJ5o-nKUbleoi5j8lTWKM5eWhqtd]

- de Jong, L. A., van den Bor, J., & Martins, C. P. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKMVwZheP8760bIaTz1bFmW_vOK3I7v8WM7UpMru8Gxa19kNCDqI2tyOMpwJVqw0UbJ0gomEfOwk0jIzzLY42b43h2rVW8AzYxxmoTenQC9OEOU7Q7QCRFpP44x2myEBFrARfTxcAl1bEd5kunXjtV]

- Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeK-2-SyrJt7vqkyojtS_7K5AJqcBlsPvK2JZuGvgmE3OuojvfvRegfDI3Qg_RXbahS7-Y5gwz1rG2rQnUYciwi-76u0hQyWIVRRrreEKzK6xkLjchI9TiGdRlrsUekYJtpq9PV6n-uhbm_oLEFGEwMKA=]

- Faron-Górecka, A., & Kuśmider, M. (2014). Novel Approaches to Serotonin Receptor Interaction Studies. In Serotonin Receptors in Neurobiology (pp. 3-20). Springer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLczsUPsTybqyn7yVbQlvYlzbexAosEaCw8MQW0N3JOwfF1B4lntL7M8kkZzrFVNltAHMbovTb8ia8xk9CVVwAFjB9skPxQhTQPb_Ky-RVkPCfmhQn0WsECYL54Lyxm4vJxQl9FqVmA9XsHfAk_6grVhWIb5-8SvXsI551R4lOy-piCoNSmw==]

- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEJntrypAfy0BWd7ULxJaHPAxIWCVtqDXTPKfEW0IbsRPTIgjXd6J_COCYuZBi19gY18SgUcJmccz09hoTum2-4Dtt9-bdNuQ1Dyi8H6rTZjwVsKJYnO8Eu492mqs_SO4Zh0vgHK8ytNKRkZKtzYCLRRR3KkOiOcmDSZZxVyKuJhpsmejTOVbSw3pOvfNdHoJo0Blhlc9QC9cCqcDsbllmRwXjhyZEV7KpyinsupJ8t6QMOyfKJ2F404JUk9qskCPONA==]

- Huynh, A. T., Alali, H. M., Wallach, J. V., & Canal, C. E. (2025). Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIce7xfc1wzWSrLr9Dumb1JyftOTg874lNDFsFJzk-BpAJ4mDoVEbi8D01HgFR5FCPmYNclv5oJ-fwi-x20f4HjpoIvJsMcKjQKezyPfvV3YanhdplHCgWWUZjzoFTXTs3TORrbBA27cxOU7jSaPU7f-z2rQWkwAVCBaCKxw==]

- Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-392. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC77FpmiWghVZ2TPQAd_MRb5Y_5S3vK5xUrjIw8aV3ClhhVcTz2AGq_EsDwpMlts_f2AE8m8A7QvqjM9XEqfQv1m23WNz0ofnpRcc4x2JD9aq7nMfhtmdNJMiADUGJWMI7npA=]

- Kumar, S., & Singh, S. (2015). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of ChemTech Research, 8(7), 303-310.

- Leopoldo, M., Lacivita, E., De Giorgio, P., & Berardi, F. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1339-1351. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU7Q8A7iOjbvU_9p8z9YDYumfZJT5XRsKlkbzZXvYKnCEyt6A9a_QH0Sc1SqSXyGztNswt6QAajwOsDXMCzy2NRw4pdWAD4cOHvp3HEXOXWlcRYFzKNhvdhLDAB41cQpfb-iXI6xuneWrWwsKyuWUp]

- Sharma, S., & Singh, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Drug Delivery and Therapeutics, 9(6), 132-138. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg-lKQVftb-z5GBCFD-Kofb-1Hlz-laijMfIqQ0-JNqW7-69z7rNUf0CfUmC8SkghUjnULiwWI92WTULZITe9pMAKEMYretHr4pqAcDzc_73r8QRu9mC60l20WsyMavLdfHncq5ambcznuo_oMvwyv9nAKOPjJk_1dKd4UPM18]

- Cignarella, G., & Puxeddu, A. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgiFnivhj1Ft09B9XVv_vVOLqNwtDdtn_c_OObRemAlc1ru0bjS7tIc2S9q6H0N1WPjtxx-NaV8PJg7l3S9xt3nbr1A6jGE-TJPdNSRWuCU5HnGC2chzCWDpgn7aGREwVIWCE=]

- DeRuiter, J., & Noggle, F. T. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 287, 124-133. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1kZh6HozeZsUMQ7e5_f_TDdEvM9MJ50VP38bEG56b2oPpBwDNsJTrn08IXSf6GqtA5gQaPVpGoLXr3pQb01efGfJlZtOc9Hnn4tgZuUA2DUhGuZft39lXYR4ngKvNqylxNsTZMdvdxbvLiRY=]

- Pelliccia, S., & Di Martino, R. M. C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8109. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5JVBx0MQv6D6ivzJHwDKmhpSMwxFywDVDUN4kGf84BlHgYNGuJNsAhiDpKzhmxExSnxvOBKl05NIgRzRRm5GNxkOP-3zTR321L1Zj6JZDzRsPtiY_txco2ll1oHkteARz]

- Singh, A., & Kumar, A. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH2NLePdbuIr0jq1PtNEIzuP99cZNyEeciz71__doG_MzAnAXV66lGU0428kXTFnowS8VcYNZLeT-4AMHxME4S5TQ4KF7927r4At55zJSNlRKOhT2xDWtiYnnxwJlSot887Kzv98aF7qK5-vsf9f47SwFmK3S0rNK_13xr909Scq7xSoF_oTmbXAh5OnXXqSYM02XxfiYT0GY=]

- Kumar, A., & Sharma, G. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2602. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwLWRCfp22E1lkor7HbcjXn2fSpax2EST3n8EeKC0ZVP65Vk7ODSIyqcxzSyynF1SsSakZBJWSmai5XsrK-K3zjqzPmKkKFQfhuSXiqHHFcIKAmzs3sK_tNWWw5qRQCUINdfYBA7cTT2Huu4Axddlmyd8Tupu_EWokoO7DWuI_dKB8Oy9Tc0ayGE_6smWpRo2g-yoNXER_9nwKUP40vK9YPzCDpg5MWVGN6-GeyyYPDdHV9Chy8HS2iPMG0hgByt8y254Ft8U4tTqZhVkHMixePA==]

- Amani, A. M. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Drug Research, 65(1), 5-8. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_kRzwycwEfZ7erG7Ihsda1I9KqE7XDSTqvBmafXhpvcRjPPiYm_kgL46lH_28l71glvKnf0YuyK55EUnl5kfpFrBawnOLNbI9y0Q6TRRYgQhmk549kvNBsi5ck9zQWT1YrJKJ]

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKSwroZDzImwfvgflTR94-mfZliScCtGY2bKa3XIuYPeBvGzKGNso9XUfCJRiApSAgbdp24GbZ1ADoGdGsi4wA7PkTXtsDk01-KlXzGmTIaYUbMg5VPZs7jq9N9pa65QjG5_jI0-Z4zdVqnFgYBG3nanTRiAXVrJ-nn2TEgp4eEi-Scw4=]

- Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, 2006(14), 1-9. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEqmTAad1l4fQwU1-eoPFyxsTrnjCw_Am-SMNmrqi-5lhN__8p_pp3GwDMcaAEsaWbPCADM7Ma_fva9U3MqK-PglZ2xbNopk4R_Rw81JIa4Oo_1K4Ws4Rtvqab54ZNi3ZIYr_fjQ3TLw1E3xkqN23GjXKdf1EbKG8c-w-SS9BKMILhGF2R4aCQLsbPZhD4S5bbfrlHXqNg5R_mnvvqo0P3-84Lo2D9xFMzbbb74rMXkJff64CN29oaG2NIqnVcWAGySzit0tuIMxLDeEGD5ETnjIBYsmS1dUfRR7iLWUy9RYV9]

- BLDpharm. (n.d.). 1-((3-Bromo-5-methylphenyl)sulfonyl)piperazine hydrochloride. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfcC4igs2k0-2DfUNOJzv96-Fyum625BMeZdphatbWqGCRnfYmo36sp9x6QaWt7dcAdesK5nBzcUux5KW0Cm965aSy5cOS-YuYplXJUYiNeHg70EvFqGs08B2MPd-4NAW7s95oKR3ZNHk9Cw5hhg==]

- Wang, Y., Li, Y., Zhang, Y., & Li, Z. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3899. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHkH8DtktalI4goQPzEwLMfiLLdPs7cjetKTpJX4z-6DTmBggdAO7lWSjuo9f7oGiBfjMcxPYqdmMao9wkgl6DoK3ImQkcIESKFJmjt3tXfh2CxidIXazQx_9kkH5dD7w7IoqABqjBWzH_tCQc]

- de Oliveira, R. S., & de Oliveira, A. C. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE713vN2nxa-N3Zb4ZhmKGgAnR6R8B5BAMTnLH1LFRTm9KR1b4jo5dS-SFrxuTGi9yZePwZh6wIsKgA0v83EknSzniFRYpFuEPL07ClLRbo3Z3RzDVK4ewMoFWzqWEvbBmsrs1a]

Sources

- 1. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Novel Approaches to Serotonin Receptor Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Advanced Safety Data & Handling Whitepaper: Brominated Phenylpiperazine Derivatives

Executive Summary

Brominated phenylpiperazine derivatives—such as 1-(4-bromophenyl)piperazine and 1-(3-bromophenyl)piperazine—are indispensable building blocks in modern drug discovery, particularly in the synthesis of serotonin (5-HT) receptor ligands and atypical antipsychotics. However, their structural utility is inextricably linked to significant occupational and environmental hazards.

This whitepaper transcends the standard 16-section Safety Data Sheet (SDS). Instead of merely listing hazards, we will deconstruct the causality behind their toxicity, map their mechanistic pathways, and establish self-validating experimental workflows to ensure absolute safety during laboratory handling.

Physicochemical Profiling & Hazard Causality

To safely handle these compounds, one must understand how their molecular architecture dictates their physical behavior and toxicological profile. The piperazine ring provides a basic secondary amine (pKa ~9.0), while the brominated phenyl ring imparts significant lipophilicity.

Quantitative Hazard Summary

| Compound | CAS Number | Molecular Weight | Physical State | Primary GHS Hazards |

| 1-(4-Bromophenyl)piperazine | 66698-28-0 | 241.13 g/mol | Solid (mp: 91-95 °C) | H302, H312, H332, H315[1] |

| 1-(3-Bromophenyl)piperazine | 31197-30-5 | 241.13 g/mol | Solid | H302 |

The Causality of the Hazard: The H312 (Harmful in contact with skin) and H332 (Harmful if inhaled) designations for the para-bromo derivative are not arbitrary. The heavy bromine atom dramatically increases the molecule's partition coefficient (LogP). This high lipophilicity allows the free-base form of the compound to rapidly penetrate the dermal lipid bilayer and the alveolar epithelium[1]. Consequently, any exposure to the unprotonated free-base poses an immediate systemic risk.

Mechanistic Toxicology

In the event of systemic exposure, brominated phenylpiperazines act as potent neurotoxins. According to , phenylpiperazine derivatives function as monoamine releasing agents[2]. They mimic endogenous neurotransmitters, binding to 5-HT and dopamine (DA) transporters[3].

This binding triggers a massive efflux of monoamines into the synaptic cleft, leading to severe sympathomimetic toxicity characterized by agitation, tachycardia, and potential neurotoxicity[2].

Mechanistic pathway of brominated phenylpiperazine-induced sympathomimetic toxicity.

Furthermore, these compounds pose a severe threat to marine ecosystems. As detailed in , brominated aromatic compounds are persistent organic pollutants that accumulate in marine zooplankton, disrupting nucleotide synthesis and inhibiting population growth[4]. This necessitates strict environmental controls during disposal[5].

Self-Validating Experimental Protocols

As scientists, we must engineer out risk. The following workflow is designed to manipulate the compound's pKa to our advantage, converting the hazardous lipophilic base into a benign, water-soluble salt before it ever leaves the fume hood.

Self-validating experimental workflow for the safe handling and quenching of phenylpiperazines.

Step-by-Step Methodology: Safe Handling & Acidic Quenching

Step 1: Engineering Controls & PPE

-

Action: Conduct all operations inside a certified Class II fume hood. Wear double nitrile gloves, a flame-resistant lab coat, and tightly fitting safety goggles.

-

Causality: The fume hood prevents the inhalation of volatile free bases, while double-gloving provides a critical barrier against the H312 dermal penetration hazard[5],[1].

Step 2: Closed-System Weighing

-

Action: Tare a sealed, septum-capped vial on the analytical balance. Transfer the vial to the fume hood, add the solid brominated phenylpiperazine, seal the vial, and return it to the balance to record the mass.

-

Causality: Open-air weighing of fine powders risks aerosolization. Closed-system weighing entirely eliminates the H332 inhalation risk[1].

Step 3: Reaction Execution

-

Action: Inject an appropriate organic solvent (e.g., dichloromethane or tetrahydrofuran) directly through the septum using a syringe under an inert atmosphere (N2/Ar) to dissolve the compound.

Step 4: Acidic Quench (The Self-Validating Step)

-

Action: Upon completion of the reaction, add an excess of 1.0 M HCl to the reaction mixture and stir vigorously for 10 minutes.

-

Causality: The acid forces the protonation of the basic piperazine nitrogen. This chemical transformation strips the molecule of its lipophilicity, driving the toxic derivative entirely into the aqueous layer as a non-volatile piperazinium chloride salt.

-

Validation: Stop stirring and allow the organic and aqueous layers to separate. Extract a single drop of the upper aqueous layer and test it with pH paper. If the pH is < 3, the system is validated : complete protonation has occurred, and the organic layer is now definitively free of the toxic free-base. If the pH is > 3, the quench is incomplete; add more HCl and repeat the validation.

Step 5: Halogenated Waste Segregation

-

Action: Separate the layers using a separatory funnel. Dispose of both the organic layer and the aqueous salt solution in strictly designated "Halogenated Waste" containers.

-

Causality: Prevents the environmental release of brominated aromatics, mitigating the severe marine toxicity and bioaccumulation risks associated with these persistent organic pollutants[4].

References

-

Title: The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine Source: Clinical Toxicology (PubMed) URL: [Link]

-

Title: The marine organism toxicity and regulatory policy of brominated flame retardants: a review Source: Frontiers in Marine Science URL: [Link]

-

Title: Phenylpiperazine Source: Wikipedia URL: [Link]

-

Title: 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

Sources

- 1. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]

- 2. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]

- 5. lobachemie.com [lobachemie.com]

Application Note: Synthesis of 1-(3-Bromo-5-methylphenyl)piperazine from 3-bromo-5-methylaniline

Executive Summary

N-aryl piperazines are highly privileged pharmacophores embedded in numerous FDA-approved therapeutics, particularly in neuroleptics, atypical antipsychotics (e.g., aripiprazole, vortioxetine), and targeted kinase inhibitors [[1]]() 2. This application note details a highly robust, transition-metal-free protocol for the synthesis of 1-(3-Bromo-5-methylphenyl)piperazine directly from 3-bromo-5-methylaniline. By leveraging a high-temperature double SN2 cyclization strategy in diethylene glycol monomethyl ether (DEGME), this methodology circumvents the need for expensive palladium catalysts typically required in Buchwald-Hartwig aminations, delivering the target arylpiperazine with high fidelity and scalability.

Mechanistic Overview & Reaction Causality

The transformation of a primary aniline into an N-aryl piperazine via bis(2-chloroethyl)amine hydrochloride is a classic example of a double nucleophilic aliphatic substitution (SN2) 3.

-

First Alkylation: The primary amine of 3-bromo-5-methylaniline acts as the initial nucleophile, displacing the chloride leaving group from one arm of the bis-alkylating agent.

-

Ring Closure: The resulting secondary amine intermediate undergoes a rapid, entropically favored intramolecular SN2 attack on the second chloroethyl group, closing the six-membered piperazine ring.

Mechanistic pathway of the double SN2 cyclization.

Experimental Design Rationale (E-E-A-T)

Historically, this reaction suffered from poor yields due to competitive polymerization and premature aziridine formation. To solve this, our protocol adapts the optimized conditions established by Liu and Robichaud 4.

-

Solvent Selection (DEGME): Diethylene glycol monomethyl ether (DEGME) is selected for three critical reasons: its high boiling point (194 °C) allows the reaction to reach the 150 °C required to drive the sterically demanding ring-closure; its polar nature fully dissolves the hydrochloride salts; and its etheric oxygen atoms stabilize the SN2 transition state 5.

-

Absence of External Base During Heating: A common pitfall is adding a base (like K₂CO₃ or DIPEA) during the heating phase to scavenge HCl. However, basic conditions liberate the highly reactive free base of bis(2-chloroethyl)amine, leading to rapid self-polymerization. By running the reaction under inherently acidic conditions, the alkylating agent remains protonated and stable until the aniline nucleophile successfully attacks 6.

-

Self-Validating Workup: Because the product forms as a highly polar hydrochloride salt, the reaction mixture must be basified (pH > 10) post-reaction. The successful phase-transfer of the product into the organic layer upon basification serves as an immediate physical validation of the piperazine free base formation.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Properties (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function / State |

| 3-Bromo-5-methylaniline | 186.05 | 1.0 | 1.86 g | Starting Material / Nucleophile |

| Bis(2-chloroethyl)amine HCl | 178.49 | 1.2 | 2.14 g | Bis-alkylating Agent / Solid |

| DEGME | 120.15 | Solvent | 15 mL | High-boiling solvent (bp 194 °C) |

| Sodium Hydroxide (2M aq) | 40.00 | Excess | ~20 mL | Basifying Agent |

| 1-(3-Bromo-5-methylphenyl)piperazine | 255.16 | 1.0 (Theoretical) | 2.55 g | Target Product / Free Base |

Step-by-Step Experimental Protocol

Experimental workflow for arylpiperazine synthesis.

Phase 1: Reaction Setup

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 3-bromo-5-methylaniline (1.86 g, 10.0 mmol) and bis(2-chloroethyl)amine hydrochloride (2.14 g, 12.0 mmol).

-

Add 15 mL of anhydrous diethylene glycol monomethyl ether (DEGME).

-

Purge the reaction vessel with Argon or Nitrogen for 5 minutes to displace oxygen and prevent oxidative degradation of the aniline at high temperatures.

Phase 2: High-Temperature Cyclization

-

Submerge the flask in a pre-heated oil bath set to 150 °C .

-

Stir the mixture vigorously. The solid hydrochloride salt will gradually dissolve as the temperature increases.

-

Maintain the reaction at 150 °C for 12 to 24 hours. Monitor the reaction progress via TLC or LC-MS (see Section 5).

Phase 3: Basification and Extraction

-

Once the starting aniline is fully consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Transfer the crude dark mixture to a separatory funnel.

-

Add 20 mL of 2M aqueous NaOH solution. Critical Step: Verify that the aqueous layer has reached a pH > 10 using pH paper. This ensures the complete conversion of the piperazine hydrochloride salt to the extractable free base.

-

Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

-

Combine the organic extracts and wash with brine (2 × 20 mL) to remove residual DEGME.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent System: Use a gradient of Dichloromethane to 10% Methanol in Dichloromethane. Pro-tip: Add 1% Triethylamine (Et₃N) to the eluent to prevent the secondary amine of the piperazine from streaking on the acidic silica gel.

-

Pool the pure fractions and concentrate to afford 1-(3-Bromo-5-methylphenyl)piperazine as a solid.

Reaction Monitoring & Analytical Characterization

Table 2: Self-Validating Analytical Benchmarks

| Analytical Method | Target Observation | Scientific Significance |

| TLC (DCM:MeOH 9:1) | Disappearance of aniline spot (Rf ~0.8); Appearance of polar spot (Rf ~0.2). | Confirms consumption of starting material and formation of the highly polar piperazine ring. |

| LC-MS (ESI+) | m/z 255.0 and 257.0 [M+H]⁺ (1:1 isotopic ratio). | Validates product mass and confirms the retention of the bromine atom (characteristic isotopic signature). |

| ¹H NMR (CDCl₃) | Broad singlet ~1.8 ppm (NH); multiplets ~2.9-3.2 ppm (piperazine CH₂). | Confirms piperazine ring formation; integration of 8 aliphatic protons confirms complete bis-alkylation. |

Safety, Waste Disposal, and Troubleshooting

-

Safety: Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard derivative and a potent alkylating agent. It must be handled inside a certified fume hood with appropriate PPE (gloves, lab coat, goggles).

-

Troubleshooting Incomplete Conversion: If LC-MS shows a stalled reaction with significant mono-alkylated intermediate, ensure the internal temperature is strictly maintained at 150 °C. Lower temperatures will fail to overcome the activation energy required for the second intramolecular SN2 attack.

-

Waste Disposal: All aqueous layers containing residual nitrogen mustards or DEGME must be disposed of in designated hazardous aqueous waste streams, in compliance with institutional and federal environmental guidelines.

References

-

1 Benchchem. Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

-

[[3]]() Singh, Y. P., et al. (2020). Design, synthesis and biological evaluation of novel naturally-inspired multifunctional molecules for the management of Alzheimer's disease. European Journal of Medicinal Chemistry.

-

2 MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

-

[[4]]() Liu, K. G., & Robichaud, A. J. (2005). A general and convenient synthesis of N-aryl piperazines from bis(2-chloroethyl)amine hydrochloride and a broad range of anilines in diethylene glycol monomethyl ether. Tetrahedron Letters, 46(46), 7921-7922.

-

[[6]]() Eindhoven University of Technology (Pure). Optimization of key steps towards Rufinamide and Aripiprazole.

-

5 ACS Publications. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement.

Sources

Application Note: Microwave-Assisted Synthesis of 3,5-Disubstituted Phenylpiperazines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Solvent-Free Microwave-Assisted Organic Synthesis (MAOS) Application: Rapid generation of privileged CNS pharmacophores

Introduction & Pharmacological Relevance

The 3,5-disubstituted phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics, including monoamine oxidase (MAO) inhibitors and dopaminergic modulators [3]. Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a 3,5-disubstitution pattern on the phenyl ring significantly increases potency in modulating dopamine neurotransmission while simultaneously decreasing off-target liabilities, such as hERG potassium channel inhibition (which can lead to cardiac arrhythmia) [2].

Historically, the synthesis of arylpiperazines relied on the cyclization of anilines with bis(2-chloroethyl)amine hydrochloride. Under conventional conductive heating, this double

Mechanistic Rationale: The Physics of Microwave Dielectric Heating

To master this protocol, one must understand the causality behind the reaction conditions. Microwave reactors operate at a frequency of 2.45 GHz, where energy is transferred directly to the molecules via two primary mechanisms: dipole rotation and ionic conduction [4].

In this specific synthesis, bis(2-chloroethyl)amine hydrochloride is an ionic salt. Under microwave irradiation, the ions align and oscillate with the rapidly changing electromagnetic field. This ionic conduction generates intense, localized frictional heat (volumetric heating). Because the reaction is run solvent-free , the solid mixture rapidly melts into a highly concentrated, ionic liquid-like state.

-

Intermolecular

Attack: The 3,5-disubstituted aniline acts as the nucleophile, attacking one of the chloroethyl groups. The localized superheating provided by the microwave energy rapidly overcomes the high activation energy barrier of this step. -

Intramolecular Ring Closure: The subsequent intramolecular

attack forms the 6-membered piperazine ring. The solvent-free environment maximizes the effective molarity, driving the cyclization to completion before thermal degradation pathways can compete.

Caption: Mechanistic pathway of microwave dielectric heating accelerating the SN2 cyclization.

Comparative Data: Conventional vs. Microwave Synthesis

The following table summarizes the quantitative advantages of transitioning the synthesis of 1-(3,5-dimethylphenyl)piperazine from conventional reflux to the optimized MAOS protocol.

| Reaction Parameter | Conventional Heating | Microwave-Assisted (MAOS) | Causality / Advantage |

| Heating Mechanism | Convection / Conduction | Dielectric / Volumetric | Eliminates vessel wall temperature gradients. |

| Reaction Time | 24 - 48 hours | 10 - 15 minutes | Rapid activation of polar intermediates [4]. |

| Solvent | Diglyme / n-Butanol | Solvent-Free (Melt) | Maximizes reactant concentration; lowers E-factor. |

| Average Yield | 40 - 55% | 78 - 85% | Short reaction time prevents tarry byproducts [1]. |

| Workup Complexity | High (Solvent distillation) | Low (Direct acid/base extraction) | No high-boiling solvents to remove post-reaction. |

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the progression from raw material to functionalized pharmacophore is strictly monitored.

Caption: Workflow for the microwave-assisted synthesis of 3,5-disubstituted phenylpiperazines.

Protocol A: Solvent-Free Synthesis of 1-(3,5-Dimethylphenyl)piperazine

Note: This protocol utilizes a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing and pressure monitoring.

Step-by-Step Methodology:

-

Reagent Charging: To a 30 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.21 g, 10.0 mmol) and bis(2-chloroethyl)amine hydrochloride (2.14 g, 12.0 mmol).

-

Expert Insight: A slight excess (1.2 eq) of the amine salt compensates for trace sublimation and ensures complete conversion of the aniline. Do not add solvent.

-

-

Sealing: Seal the vial with a Teflon-lined crimp cap or snap-on septum.

-

Microwave Parameters: Program the reactor with the following parameters:

-

Target Temperature: 160°C

-

Ramp Time: 2 minutes. (Causality: A controlled ramp prevents localized superheating and runaway exothermic pressure spikes as the solid mixture melts.)

-

Hold Time: 10 minutes.

-

Max Power: 150 W (Dynamic power modulation enabled).

-

Cooling: Compressed air cooling ON (cool to 50°C post-reaction).

-

-

Reaction Validation: Upon completion, the mixture will appear as a viscous, dark amber glass. Take a micro-aliquot, dissolve in MeOH, and verify the disappearance of the aniline starting material via TLC (Hexanes/EtOAc 7:3) or LC-MS.

-

Workup & Free-Basing: Add 10 mL of deionized water to the vial to dissolve the crude hydrochloride salt. Transfer to a separatory funnel and slowly add 30% NaOH aqueous solution until the pH reaches >12.

-

Causality: The highly alkaline environment is strictly required to neutralize the HCl salt, liberating the lipophilic free piperazine base, while keeping unreacted bis(2-chloroethyl)amine (which is highly water-soluble) in the aqueous layer.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude product can be used directly for Protocol B, or purified via vacuum distillation/flash chromatography (DCM/MeOH 9:1 with 1%

) to yield the pure 1-(3,5-dimethylphenyl)piperazine as a pale yellow oil (Yield: ~82%).

Protocol B: Microwave-Assisted N-Alkylation

To generate the final drug-like pharmacophore, the secondary amine of the piperazine ring is alkylated. Microwave heating accelerates this typically sluggish step.

Step-by-Step Methodology:

-

Reaction Setup: In a 10 mL microwave vial, combine 1-(3,5-dimethylphenyl)piperazine (0.95 g, 5.0 mmol), an alkyl halide (e.g., 1-bromobutane, 5.5 mmol), anhydrous

(2.07 g, 15.0 mmol), and Acetonitrile (5.0 mL). -

Microwave Parameters: Seal the vial and irradiate at 100°C for 5 minutes (Ramp: 1 min, Max Power: 100 W).

-

Expert Insight: Acetonitrile is an excellent microwave solvent due to its high dipole moment, coupling efficiently with the microwave field to rapidly reach the target temperature.

-

-

Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (

and -

Isolation: Concentrate the filtrate under reduced pressure to afford the cleanly alkylated 3,5-disubstituted N-alkyl-phenylpiperazine in near-quantitative yield (>90%).

References

-

Jaisinghani, H. G., et al. "Microwave assisted rapid synthesis of 1-arylpiperazines." Synthetic Communications 28.6 (1998): 1175-1178. URL:[Link]

- Sonesson, C., et al. "3,5-disubstituted phenyl-piperidines as modulators of dopamine neurotransmission." US Patent 8,501,777 B2 (2013).

-

Fossa, P., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules 29.1 (2024): 134. URL:[Link]

-

Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition 43.46 (2004): 6250-6284. URL:[Link]

Application Note: Precision Synthesis of 1-(3-Bromo-5-methylphenyl)piperazine Hydrochloride

Executive Summary

This application note details the optimized protocol for the preparation of 1-(3-Bromo-5-methylphenyl)piperazine hydrochloride , a critical scaffold in the development of GPCR ligands (specifically serotonin 5-HT modulators) and kinase inhibitors.

Unlike traditional nucleophilic aromatic substitution (

Key Technical Advantages

-

Regioselectivity: Optimized stoichiometry prevents bis-amination of the dibromide precursor.

-

Scalability: Avoids toxic "nitrogen mustard" cyclization routes.

-

Purification: Orthogonal protection strategy (N-Boc) facilitates facile removal of catalyst residues prior to salt formation.

Strategic Analysis & Retrosynthesis

The Challenge: Electronic Deactivation

The target molecule contains a benzene ring substituted with a methyl group (weakly electron-donating) and a bromine atom (weakly deactivating/withdrawing). Standard

The Solution: Palladium Catalysis

We employ a Pd(0)-catalyzed C-N bond formation.[1][2][3] The symmetric nature of the starting material, 3,5-dibromotoluene , simplifies the regiochemistry—reaction at either bromine yields the same intermediate. The critical process parameter (CPP) is controlling the Mono- vs. Bis-amination ratio .

Route Overview:

-

Coupling: 3,5-Dibromotoluene + N-Boc-piperazine

tert-Butyl 4-(3-bromo-5-methylphenyl)piperazine-1-carboxylate. -

Deprotection/Salt Formation: Acidic cleavage of Boc group

Target HCl Salt.

Experimental Protocol

Phase 1: Buchwald-Hartwig Mono-Amination

Objective: Selectively couple one equivalent of piperazine while retaining the second bromine.

Reagents & Stoichiometry

| Component | Role | Equiv. | MW | Notes |

| 3,5-Dibromotoluene | Substrate | 1.0 | 249.93 | Symmetric electrophile |

| 1-Boc-piperazine | Nucleophile | 1.05 | 186.25 | Slight excess ensures conversion |

| Pd₂(dba)₃ | Catalyst Precursor | 0.02 | 915.72 | Source of Pd(0) |

| BINAP | Ligand | 0.04 | 622.68 | rac-BINAP is sufficient |

| NaOtBu | Base | 1.4 | 96.10 | Sodium tert-butoxide |

| Toluene | Solvent | 10 vol | - | Anhydrous, degassed |

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Argon or Nitrogen for 15 minutes.

-

Solvent Degassing: Sparge anhydrous toluene with nitrogen for 20 minutes prior to use. Rationale: Dissolved oxygen oxidizes the phosphine ligand and kills the active Pd(0) species.

-

Catalyst Pre-complexation: Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) to the flask. Add 20% of the toluene. Stir at room temperature for 15 minutes until the solution turns a characteristic orange-red.

-

Expert Insight: Pre-stirring allows ligand exchange (displacing dba with BINAP) to form the active catalytic species

before the oxidative addition step.

-

-

Substrate Addition: Add 3,5-Dibromotoluene (1.0 eq), 1-Boc-piperazine (1.05 eq), and NaOtBu (1.4 eq). Wash down with the remaining toluene.

-

Reaction: Heat the mixture to 90°C . Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.

-

Checkpoint: Reaction typically completes in 4–6 hours. If bis-aminated product (lower Rf) appears significantly (>5%), stop heating immediately.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Target: Isolate the mono-brominated Boc-intermediate.

-

Phase 2: Deprotection and Salt Formation

Objective: Cleave the carbamate protecting group and isolate the stable hydrochloride salt.

Reagents

-

Boc-Intermediate (from Phase 1)

-

4M HCl in 1,4-Dioxane (excess)

-

Diethyl Ether (

) or MTBE

Step-by-Step Procedure

-

Dissolution: Dissolve the purified Boc-intermediate in minimal 1,4-dioxane (or DCM) at 0°C.

-

Acidification: Add 4M HCl in Dioxane (5–10 equivalents) dropwise.

-

Reaction: Warm to room temperature and stir for 2–3 hours. The solution will become cloudy as the salt begins to precipitate.

-

Monitoring: CO₂ gas evolution indicates deprotection.

-

-

Precipitation: Dilute the slurry with excess Diethyl Ether or MTBE to force complete precipitation of the salt.

-

Isolation: Filter the white solid under a nitrogen blanket (the salt can be hygroscopic). Wash the cake with fresh ether.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Validation

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (DMSO-d₆):

-

9.0–9.5 ppm (broad s, 2H,

- 6.8–7.2 ppm (m, 3H, Aromatic protons). Look for a 1:1:1 integration pattern indicating 1,3,5-substitution.

- 3.2–3.4 ppm (m, 8H, Piperazine ring).

- 2.25 ppm (s, 3H, Aryl-CH₃).

-

9.0–9.5 ppm (broad s, 2H,

-

Mass Spectrometry (ESI):

-

Positive mode should show M+H peaks at m/z ~255 and 257 (1:1 ratio), confirming the presence of one bromine atom.

-

Failure Mode: If you see a cluster at m/z ~330+, bis-amination occurred.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Catalyst poisoning | Ensure rigorous degassing of solvents. Use fresh NaOtBu (it degrades with moisture). |

| Bis-amination | Excess amine or high temp | Strictly limit amine to 1.05 eq. Lower temp to 80°C. Dilute reaction concentration. |

| Incomplete Deprotection | Old HCl reagent | Use fresh 4M HCl in Dioxane. Ensure reaction runs for at least 3 hours. |

Visualized Workflows

Synthesis Pathway

The following diagram illustrates the chemical transformation and the critical decision points.

Caption: Figure 1. Reaction scheme highlighting the specificity required to avoid bis-amination impurities.

Purification Logic Tree

Decision matrix for isolating the pure salt from crude reaction mixtures.

Caption: Figure 2. Purification workflow emphasizing the necessity of chromatography before salt formation.

References

-

Organic Syntheses. "Buchwald-Hartwig Coupling: General Procedure." Organic Syntheses. Accessed October 2023.[2] Link

-

National Institutes of Health (NIH). "Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts." PMC. Link

-

BenchChem. "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis." BenchChem Technical Notes. Link

-

Massachusetts Institute of Technology (MIT). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." MIT Open Access Articles. Link

-

Google Patents. "Process for preparing aryl piperazinyl-heterocyclic compounds with a piperazine salt (US5338846A)." Link

Sources

Application Note: Recrystallization Systems for 1-(3-Bromo-5-methylphenyl)piperazine

Executive Summary

This guide details the purification protocols for 1-(3-Bromo-5-methylphenyl)piperazine , a critical intermediate often utilized in the synthesis of serotonin (5-HT) receptor ligands. Due to the lipophilic nature of the 3-bromo-5-methyl substitution pattern, this molecule frequently presents as an oil or low-melting solid in its free base form, rendering direct recrystallization ineffective.

This Application Note establishes the Hydrochloride (HCl) Salt Formation as the primary vehicle for purification. We define specific solvent systems, thermodynamic parameters, and troubleshooting mechanisms to resolve common "oiling out" phenomena associated with aryl piperazines.

Physicochemical Analysis & Solvent Strategy

Molecular Profile

-

Target: 1-(3-Bromo-5-methylphenyl)piperazine

-

Functional Groups:

The Purification Strategy

Direct recrystallization of the free base is not recommended due to its tendency to form supersaturated oils. The standard protocol requires converting the free base into a mono- or dihydrochloride salt to increase lattice energy and melting point (

Solvent Selection Matrix (HCl Salt Form)

| Solvent System | Role | Polarity ( | Suitability | Context |

| Isopropanol (IPA) | Primary | 18.3 | Excellent | "Goldilocks" solvent. Soluble hot, insoluble cold. |

| Ethanol (EtOH) | Primary | 24.6 | Good | High solubility; often requires an anti-solvent. |

| Diethyl Ether / MTBE | Anti-Solvent | 4.3 / 2.6 | Critical | Used to drive precipitation from EtOH solutions. |

| Water | Co-Solvent | 78.5 | Poor | High solubility; risk of oiling out due to lipophilic ring. |

| Acetone | Wash | 20.7 | Moderate | Good for washing filter cakes; avoid boiling (hemiaminal risk). |

Experimental Protocols

Protocol A: Isopropanol (IPA) Recrystallization (Recommended)

Best for: High-purity requirements where yield can be sacrificed for quality.

Workflow Diagram:

Figure 1: Decision tree for the Isopropanol (IPA) recrystallization method.

Step-by-Step Procedure:

-

Preparation: Place 5.0 g of crude 1-(3-Bromo-5-methylphenyl)piperazine HCl in a round-bottom flask.

-

Dissolution: Add Isopropanol (IPA) (approx. 10-15 mL/g). Heat to reflux (

C).-

Note: If the solid does not dissolve completely at reflux, add Methanol (MeOH) dropwise until clear. Do not exceed 10% v/v MeOH.

-

-

Hot Filtration: While boiling, filter the solution through a pre-heated glass frit or Celite pad to remove inorganic salts (e.g., Pd black from synthesis).

-

Nucleation: Allow the filtrate to cool to room temperature slowly (over 2–3 hours) with gentle stirring. Rapid cooling will trap impurities.

-

Crystallization: Once solids appear, cool the flask in an ice bath (

C) for 1 hour to maximize yield. -

Isolation: Filter the white crystalline solid. Wash the cake twice with cold IPA (

C). -

Drying: Dry under vacuum at

C for 12 hours.

Protocol B: Anti-Solvent Precipitation (EtOH / MTBE)

Best for: Maximizing recovery (Yield) or when the salt is too soluble in IPA.

-

Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (Abs.) .

-

Precipitation: Remove from heat. While the solution is still warm (approx.

C), add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise. -

Cloud Point: Stop addition immediately when a faint persistent turbidity (cloudiness) is observed.

-

Re-dissolution: Add 1-2 drops of Ethanol to clear the solution.

-

Crystallization: Cover and allow to stand undisturbed at room temperature. The vapor pressure difference (if using open vessel diffusion) or slow cooling will drive crystal formation.

Critical Process Parameters (CPPs) & Troubleshooting

The "Oiling Out" Phenomenon

Aryl piperazine salts often separate as a second liquid phase (oil) rather than crystals, particularly if the solution is too concentrated or cooled too quickly.

Mechanism: The lipophilic 3-Bromo-5-methylphenyl moiety lowers the energy barrier for liquid-liquid phase separation compared to crystallization.

Corrective Actions:

-

Seeding: Retain a small crystal from a previous batch. Add it to the solution at the metastable zone (approx.

C below boiling point). -

Reheating: If oil forms, reheat the mixture until clear. Add 10% more solvent and cool more slowly.

-

High-Shear Stirring: Vigorous stirring during cooling can sometimes induce nucleation over oiling.

Impurity Profile Management

| Impurity Type | Origin | Removal Strategy |

| Pd Catalyst | Buchwald-Hartwig | Hot filtration through Celite; use of scavenger resins (e.g., SiliaMetS) prior to salt formation. |

| Aniline Derivative | Hydrolysis of imine | Highly soluble in IPA; remains in mother liquor. |

| Inorganic Salts | Neutralization | Insoluble in hot EtOH/IPA; removed via hot filtration. |

Synthesis & Salt Formation Workflow

For researchers synthesizing the precursor, the transition from reaction mixture to crystallizable salt is the most critical step.

Figure 2: Workflow from synthesis to isolable salt.

References

-

Chaudhari, P., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine derivatives. International Journal of PharmTech Research. Retrieved from [Link]

-

SWGDRUG. (2005).[7] Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[8] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. swgdrug.org [swgdrug.org]

- 3. caymanchem.com [caymanchem.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. 1-(3-METHYLPHENYL)PIPERAZINE | 41186-03-2 [chemicalbook.com]

- 7. swgdrug.org [swgdrug.org]

- 8. aru.figshare.com [aru.figshare.com]

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylphenyl)piperazine

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. Our goal is to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(3-Bromo-5-methylphenyl)piperazine?

The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction involves the cross-coupling of an aryl halide (3-bromo-5-methylaniline) with piperazine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[2] This method is favored for its broad functional group tolerance and generally high yields when optimized.[1][3]

Q2: My reaction is showing low or no yield. What are the likely causes?

Low or no product formation in a Buchwald-Hartwig amination can stem from several factors:

-

Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.[1] For this specific transformation, bulky, electron-rich phosphine ligands are generally preferred.

-

Incorrect Base Selection: The base plays a critical role in the catalytic cycle.[6][7] A base that is too weak may not effectively deprotonate the amine-palladium complex, while an overly strong base might be incompatible with other functional groups.[4][5]

-

Poor Reagent Purity or Reaction Setup: The reaction is sensitive to air and moisture. Ensure that all reagents are pure, solvents are anhydrous and degassed, and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Inadequate Temperature or Reaction Time: These reactions typically require heating to proceed at a reasonable rate, often in the range of 80-110 °C.[4] However, excessively high temperatures can lead to catalyst decomposition.

Q3: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate?